molecular formula C4H3BrO2 B13599224 5-Bromofuran-2-ol

5-Bromofuran-2-ol

Cat. No.: B13599224
M. Wt: 162.97 g/mol
InChI Key: KSNUBNMKJSJHAH-UHFFFAOYSA-N
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Description

5-Bromofuran-2-ol is a brominated furan derivative characterized by a hydroxyl group at the 2-position and a bromine substituent at the 5-position of the furan ring. Bromination of furan precursors typically involves electrophilic substitution, as demonstrated in the synthesis of 5-bromofuran-2-carboxylic acid using Br₂ in CCl₄ . The bromine atom enhances electrophilicity and influences intermolecular interactions, making this compound a valuable intermediate in pharmaceuticals and materials science.

Properties

Molecular Formula

C4H3BrO2

Molecular Weight

162.97 g/mol

IUPAC Name

5-bromofuran-2-ol

InChI

InChI=1S/C4H3BrO2/c5-3-1-2-4(6)7-3/h1-2,6H

InChI Key

KSNUBNMKJSJHAH-UHFFFAOYSA-N

Canonical SMILES

C1=C(OC(=C1)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromofuran-2-ol typically involves the bromination of furan derivatives. One common method is the bromination of furan-2-ol using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the regioselectivity and yield of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar bromination reactions but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the process by providing better control over reaction conditions and minimizing the risk of hazardous byproducts .

Chemical Reactions Analysis

Types of Reactions: 5-Bromofuran-2-ol undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction Reactions: The bromine atom can be reduced to form furan-2-ol.

Common Reagents and Conditions:

    Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.

Major Products:

    Substitution: Formation of 5-substituted furan-2-ol derivatives.

    Oxidation: Formation of 5-bromofuran-2-one.

    Reduction: Formation of furan-2-ol

Scientific Research Applications

5-Bromofuran-2-ol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a building block for the development of new pharmaceuticals.

    Industry: Utilized in the production of polymers and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Bromofuran-2-ol involves its interaction with various molecular targets. The bromine atom and hydroxyl group facilitate its binding to specific enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit certain enzymes by forming covalent bonds with active site residues, thereby altering their activity .

Comparison with Similar Compounds

Key Observations :

  • Bromine at the 5-position consistently enhances electronic withdrawal, stabilizing aromatic systems and influencing crystal packing .
  • Functional groups (e.g., -OH, -COOH, -S-) dictate solubility and reactivity, while bromine fine-tunes steric and electronic profiles.

Key Observations :

  • Bromine substitution is regioselective in activated furans (e.g., those with electron-withdrawing groups like -COOH) .
  • Brominated furans exhibit stability under oxidative and nucleophilic conditions, making them robust intermediates .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Melting Point (°C) Solubility Stability Notes Reference
5-Bromofuran-2-carboxylic acid Not reported Soluble in polar aprotic solvents (e.g., DMF) Stable at RT; decomposes above 200°C.
5-Bromo-2-(2-fluorophenyl)-3-methylsulfonyl-1-benzofuran 454–456 K (181–183°C) Low in water; high in acetone Hygroscopic; requires anhydrous storage.
5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiol derivatives 120–150°C Moderate in methanol Sensitive to light; stored in amber vials.

Key Observations :

  • Bromine increases molecular weight and melting points compared to non-brominated analogs (e.g., furan-2-carboxylic acid melts at 130°C).
  • Low water solubility is common due to bromine’s hydrophobicity, necessitating organic solvents for processing .

Table 4: Bioactivity of Brominated Furan Derivatives

Compound Bioactivity Profile Mechanism Insights Reference
5-(5-Bromofuran-2-yl)-4-methyl-1,2,4-triazol-3-thiol derivatives Broad-spectrum antibacterial activity (MIC: 2–8 µg/mL) Bromine enhances penetration into Gram-negative bacterial membranes.
5-Bromo-2-phenyl-3-phenylsulfinyl-1-benzofuran Antifungal and antitumor potential Bromine and sulfinyl groups synergize to disrupt microbial cell walls.
Non-brominated analogs (e.g., furan-2-carboxylic acid) Limited antimicrobial activity Lack of bromine reduces lipophilicity and target affinity.

Key Observations :

  • Bromine significantly enhances antimicrobial potency, with some derivatives outperforming kanamycin against resistant strains .
  • Synergistic effects between bromine and sulfur-containing groups (e.g., sulfinyl) are critical for bioactivity .

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